molecular formula C6H8N4 B1625877 N-Pyridin-4-yl-guanidine CAS No. 425376-94-9

N-Pyridin-4-yl-guanidine

Cat. No. B1625877
CAS RN: 425376-94-9
M. Wt: 136.15 g/mol
InChI Key: KYWBDNUGPOARAZ-UHFFFAOYSA-N
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Description

N-Pyridin-4-yl-guanidine is a chemical compound with the molecular formula C6H10Cl2N4 . It is also known as 1-(pyridin-4-yl)guanidine dihydrochloride . The compound is a white solid and has a molecular weight of 209.07 g/mol .


Synthesis Analysis

The synthesis of N-Pyridin-4-yl-guanidine and similar compounds has been reported in several studies . For instance, a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been described . This strategy provides efficient access to diverse guanidines through previously unprecedented N-phthaloylguanidines .


Molecular Structure Analysis

The molecular structure of N-Pyridin-4-yl-guanidine has been analyzed using techniques such as NMR, X-ray crystallography, and B3LYP/6-31+G** theoretical studies . A remarkable difference was observed in the 1H NMR spectra of the guanidinium salts as compared with their N, N ′-di-Boc protected and neutral analogues .


Physical And Chemical Properties Analysis

N-Pyridin-4-yl-guanidine has a molecular weight of 209.07 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 208.0282517 g/mol .

Scientific Research Applications

Synthesis of Guanidines

Guanidine is one of the most versatile functional groups in chemistry . Compounds containing this system have found application in a diversity of biological activities . The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .

Biological Applications

Guanidines have been used in various biological applications. They have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .

Kinase Inhibitors

Some of the reported applications of this useful synthetic methodology in the preparation of potentially active derivatives include the synthesis of 3-guanidinium-4′-arylguanidinium diaromatic derivatives as kinase inhibitors .

α2-Adrenoceptor Antagonists

The preparation of 2-pyridinoguanidines has been reported as α2-adrenoceptor antagonists .

Antibacterial Agents

Guanidines were prepared by the condensation reaction of primary amine (-NH2) with urea derivatives (R2NCONR2) in the presence of POCl3 . These guanidine-pyridine hybrid derivatives were synthesized and used as potential antibacterial agents .

Mechanism of Action

Mode of Action

The mode of action of N-Pyridin-4-yl-guanidine is not fully understood. It is believed to interact with its targets, leading to changes at the molecular level. The specifics of these interactions and the resulting changes are currently under investigation .

Biochemical Pathways

It is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Pyridin-4-yl-guanidine are not well-documented. These properties play a crucial role in the bioavailability of the compound. Understanding the pharmacokinetics of N-Pyridin-4-yl-guanidine will provide insights into its efficacy and potential side effects .

Result of Action

It is believed that this compound has a broad range of effects at the molecular and cellular levels, contributing to its overall action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Pyridin-4-yl-guanidine. Factors such as pH, temperature, and the presence of other compounds can affect how N-Pyridin-4-yl-guanidine interacts with its targets and its overall effectiveness .

properties

IUPAC Name

2-pyridin-4-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6(8)10-5-1-3-9-4-2-5/h1-4H,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWBDNUGPOARAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479439
Record name N-Pyridin-4-yl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pyridin-4-yl-guanidine

CAS RN

425376-94-9
Record name N-Pyridin-4-yl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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